3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
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Overview
Description
“3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” is a chemical compound with the molecular formula C21H16ClN3O . It belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Molecular Structure Analysis
The molecular structure of “3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” is characterized by the presence of a benzamide group attached to an imidazo[1,2-a]pyridine ring . The imidazo[1,2-a]pyridine ring is a fused bicyclic heterocycle that has been recognized for its wide range of applications in medicinal chemistry .Scientific Research Applications
Medicinal Chemistry and Drug Development
Imidazo[1,2-a]pyridines have garnered significant interest in medicinal chemistry due to their diverse bioactivity. This compound class exhibits promising properties, including:
- Antiviral Activity : Some imidazo[1,2-a]pyridines demonstrate antiviral effects .
- Commercialized Drugs : Notably, drugs containing the imidazo[1,2-a]pyridine unit, such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprione (a heart-failure drug), have been successfully commercialized .
Hydrogen Bonding Studies
The compound “3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” has been employed as a colorimetric probe to assess the relative reactivity of hydrogen bonding organocatalysts. Additionally, it allows researchers to measure hydrogen bond strength in pharmaceutically relevant molecules .
Chemodivergent Synthesis
Aminopyridines, including imidazo[1,2-a]pyridines, serve as pharmacophores with significant biological and therapeutic value. Researchers have focused on N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines due to their varied medicinal applications .
Synthetic Methods
Efficient synthetic methods are crucial. A solvent- and catalyst-free approach for imidazo[1,2-a]pyridine synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method offers advantages such as high yields, simplicity, and environmental friendliness . Another method involves coupling 2-aminopyridine with phenylacetophenones or phenylacetones in the presence of CBrCl3 to obtain disubstituted 3-phenylimidazo[1,2-a]pyridine .
Future Directions
Imidazo[1,2-a]pyridines, such as “3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide”, exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, they are of interest in the development of new TB drugs . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridines are being critically reviewed for their potential in this area .
Mechanism of Action
properties
IUPAC Name |
3-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-14-10-11-25-18(12-14)23-19(15-6-3-2-4-7-15)20(25)24-21(26)16-8-5-9-17(22)13-16/h2-13H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXNFJOBGNUNFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide |
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